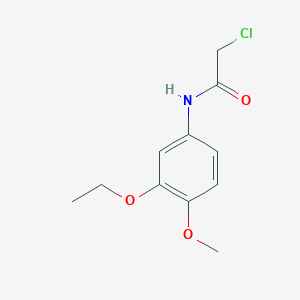![molecular formula C14H18N2S B7557988 4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline, commonly known as DTMA, is a chemical compound that belongs to the family of aniline derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Mechanism of Action
DTMA is known to interact with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Its fluorescent properties make it a valuable tool for studying the binding interactions between small molecules and biomolecules.
Biochemical and Physiological Effects:
DTMA has been shown to have low toxicity and is not known to have any significant physiological effects. However, its potential applications in photodynamic therapy for cancer treatment suggest that it may have some cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
DTMA has several advantages for lab experiments, including its high sensitivity as a fluorescent probe, low toxicity, and ease of synthesis. However, its limitations include its relatively low quantum yield and susceptibility to photobleaching.
Future Directions
There are several potential future directions for research on DTMA. One area of interest is the development of new applications for DTMA in biochemistry and materials science. Another area of interest is the synthesis of new derivatives of DTMA with improved properties such as higher quantum yield and increased stability. Finally, the development of new methods for the synthesis of DTMA and its derivatives may also be an area of future research.
Synthesis Methods
DTMA can be synthesized through a multistep reaction process that involves the condensation of 4-chloro-N-(thiophen-3-ylmethyl)aniline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper powder. The resulting product is then purified through column chromatography to obtain pure DTMA.
Scientific Research Applications
DTMA has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study the binding interactions of small molecules with proteins and nucleic acids. DTMA has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, it has been used as a building block for the synthesis of novel organic materials with unique properties such as high conductivity and luminescence.
properties
IUPAC Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-16(2)10-12-3-5-14(6-4-12)15-9-13-7-8-17-11-13/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGCZYYPJXCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)